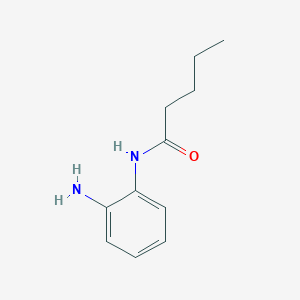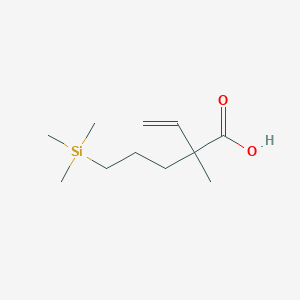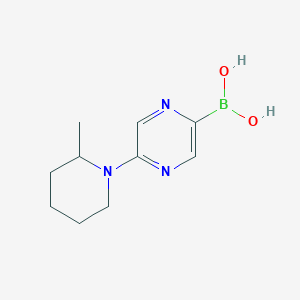
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound with the molecular formula C10H16BN3O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which plays a crucial role in the transmetalation step of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylboronic acid: A compound with similar reactivity but different substituents.
2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
1315353-37-7 |
|---|---|
Molekularformel |
C10H16BN3O2 |
Molekulargewicht |
221.07 g/mol |
IUPAC-Name |
[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 |
InChI-Schlüssel |
TWEZIKNWKONLHL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=N1)N2CCCCC2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


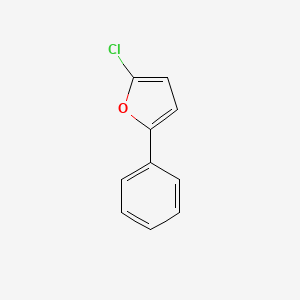
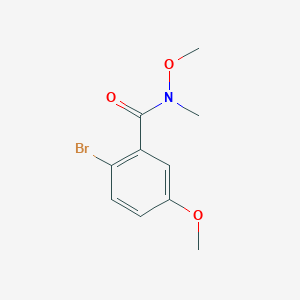

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
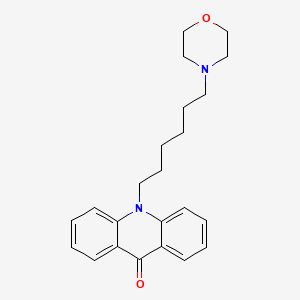
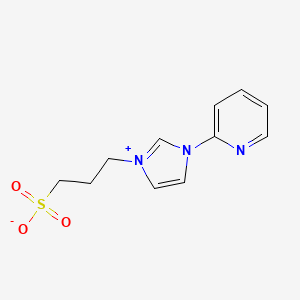


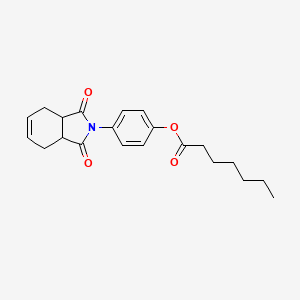
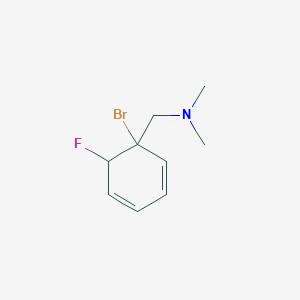
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
